B1192938 HMPL-689

HMPL-689

カタログ番号 B1192938
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

HMPL-689 is a potent, orally active and selective PI3K delta inhibitor. HMPL 689 selectively binds to and inhibits PI3Kd, and prevents the activation of the PI3Kd/AKT signaling pathway, and B-cell activation. This both decreases proliferation and induces cell death in PI3Kd-overexpressing tumor cells. PI3Kd plays a key role in the B-cell receptor (BCR) signaling pathway and the proliferation of hematologic cancer cells. The targeted inhibition of PI3Kd is designed to preserve PI3K signaling in normal, non-neoplastic cells and thereby to minimize serious side effects. PI3Kd, an enzyme often overexpressed in cancer cells, plays a crucial role in tumor cell regulation and survival.

科学的研究の応用

1. Application in Lymphoma Treatment

HMPL-689 has been studied for its potential in treating lymphomas, particularly in patients with relapsed or refractory (R/R) lymphomas. A phase 1 dose escalation study conducted in China assessed the safety, pharmacokinetics, and preliminary efficacy of HMPL-689 as a monotherapy in such patients. The study revealed promising results, with a notable objective response rate in efficacy-evaluable patients. Additionally, complete and partial responses were observed across various types of lymphomas, indicating the potential of HMPL-689 in lymphoma therapy (Cao et al., 2020).

2. Pharmacokinetic Properties

Another study focused on the pharmacokinetics of HMPL-689, especially in relation to the influence of a high-fat meal on its bioavailability in Chinese healthy volunteers. The findings indicated that a high-fat diet could significantly impact the oral absorption rate of HMPL-689, which is crucial for understanding its administration and effectiveness in different dietary conditions (Cao et al., 2022).

3. Global Clinical Studies and BCR Signaling Pathway

Global clinical studies have been conducted to explore HMPL-689's role in inhibiting the phosphoinositide 3-kinase-delta (PI3Kδ), a crucial molecule in the B-cell receptor (BCR) signaling pathway. This pathway is significant in the pathogenesis of lymphomas, particularly non-Hodgkin lymphomas (NHL). The studies aimed to determine the maximum-tolerated dose and the efficacy of HMPL-689 in patients with advanced relapsed, refractory, or resistant NHL, highlighting its importance in developing new therapies for these conditions (Lawrence et al., 2020).

特性

製品名

HMPL-689

IUPAC名

unknown

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

HMPL-689;  HMPL 689;  HMPL689; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。